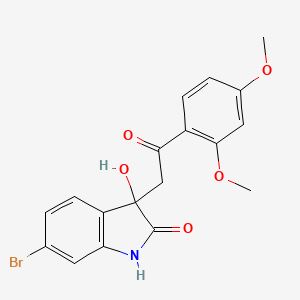

![molecular formula C48H33NS3 B2452987 Tris[4'-(2-thienyl)-4-biphenylyl]amine CAS No. 1092356-36-9](/img/structure/B2452987.png)

Tris[4'-(2-thienyl)-4-biphenylyl]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tris[4’-(2-thienyl)-4-biphenylyl]amine is an isotropic organic semiconductor used in Organic Photovoltaics (OPVs) and Organic Light Emitting Diodes (OLEDs) . It is soluble in a variety of organic solvents and can be used for the fabrication of heterojunction solar cells . It is also used in the synthesis of thiophene-based and carbazole-based conjugated microporous polymers .

Molecular Structure Analysis

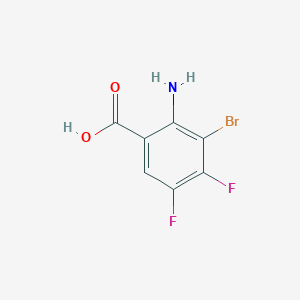

The molecular formula of Tris[4’-(2-thienyl)-4-biphenylyl]amine is C48H33NS3, and its molecular weight is 719.98 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

Tris[4’-(2-thienyl)-4-biphenylyl]amine is a solid at 20°C . It appears as a white to yellow to green powder or crystal . The melting point is 272°C .Aplicaciones Científicas De Investigación

1. Photoinitiators in Polymerization Processes

Tris[4'-(2-thienyl)-4-biphenylyl]amine derivatives have been developed as efficient photoinitiators for radical and cationic polymerizations. They demonstrate significant photoinitiating abilities under near-UV and visible light-emitting diodes (LEDs), outperforming traditional commercial photoinitiators in polymerization efficiencies and overcoming oxygen inhibition. Their use in the polymerization of epoxides and (meth)acrylates showcases their potential in materials science and industrial applications (Zhang et al., 2015).

2. Iodine Adsorption and Environmental Applications

Poly{tris[4-(2-thienyl)phenyl]amine} and its derivatives demonstrate remarkable efficiency in iodine capture. Their structural properties, such as high porosity and extended π-conjugation, make them ideal for environmental applications, particularly in addressing iodine-related environmental issues (Geng et al., 2018).

3. Hole Transport and Electronic Applications

Tris[4-(2-thienyl)phenyl]amine exhibits photo- and electro-active properties, making it a suitable material for developing amorphous molecular materials. Its ability to form an amorphous glass and exhibit polymorphism, along with significant hole drift mobility, positions it as a promising candidate for electronic and photoelectronic devices (Sam et al., 1997).

4. Electrochromic Devices

Tris[4-(2-thienyl)phenyl]amine-based polymers are used in electrochromic devices. These polymers display high optical contrast and rapid response times, indicating their potential in developing advanced electrochromic materials and devices (Cheng et al., 2012).

5. Organic/Inorganic Hybrid Interfaces

The combination of poly(tris(4-(2-Thienyl)phenyl)amine) with amorphous CdS nanoparticles creates organic/inorganic interfaces with promising photoelectrochemical properties. This assembly suggests potential applications in solar energy conversion and photocatalytic processes (Kasem et al., 2016).

Propiedades

IUPAC Name |

4-(4-thiophen-2-ylphenyl)-N,N-bis[4-(4-thiophen-2-ylphenyl)phenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H33NS3/c1-4-46(50-31-1)40-13-7-34(8-14-40)37-19-25-43(26-20-37)49(44-27-21-38(22-28-44)35-9-15-41(16-10-35)47-5-2-32-51-47)45-29-23-39(24-30-45)36-11-17-42(18-12-36)48-6-3-33-52-48/h1-33H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWJEWBEHUGXTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CS6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=CS9 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H33NS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris[4'-(2-thienyl)-4-biphenylyl]amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

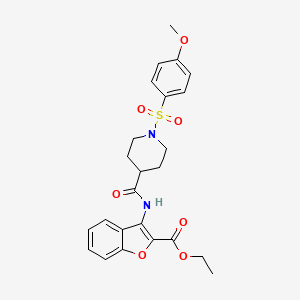

![[3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride](/img/structure/B2452907.png)

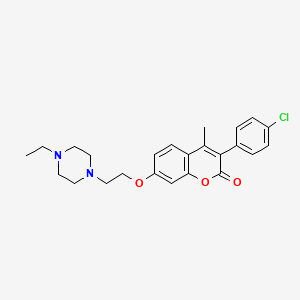

![N-(2,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2452914.png)

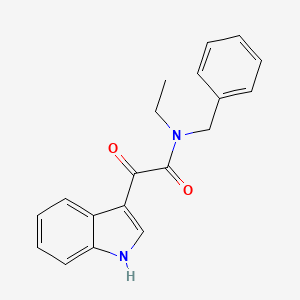

![methyl 3-((2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2452917.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2452920.png)

![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2452925.png)